Ethyl 2-((2-((methylsulphonyl)amino)benzoyl)amino)benzoate
Description
Properties
IUPAC Name |
ethyl 2-[[2-(methanesulfonamido)benzoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-3-24-17(21)13-9-5-6-10-14(13)18-16(20)12-8-4-7-11-15(12)19-25(2,22)23/h4-11,19H,3H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDUPYHBAPIONE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60237633 | |
| Record name | Ethyl 2-((2-((methylsulphonyl)amino)benzoyl)amino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60237633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89369-45-9 | |
| Record name | Ethyl 2-[[2-[(methylsulfonyl)amino]benzoyl]amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89369-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-((2-((methylsulphonyl)amino)benzoyl)amino)benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089369459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-((2-((methylsulphonyl)amino)benzoyl)amino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60237633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-[[2-[(methylsulphonyl)amino]benzoyl]amino]benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-((methylsulphonyl)amino)benzoyl)amino)benzoate typically involves a multi-step process. One common method includes the reaction of 2-aminobenzoic acid with methylsulfonyl chloride to form 2-((methylsulphonyl)amino)benzoic acid. This intermediate is then reacted with ethyl chloroformate to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2-((methylsulphonyl)amino)benzoyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methylsulphonyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Analytical Applications
Ethyl 2-((2-((methylsulphonyl)amino)benzoyl)amino)benzoate has been utilized in various analytical methods, particularly in high-performance liquid chromatography (HPLC).
HPLC Methodology
The compound can be effectively separated using a reverse-phase HPLC method. The mobile phase typically consists of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) applications, phosphoric acid is replaced with formic acid to ensure compatibility . This method is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies.
Case Study 1: Separation Techniques
In a study conducted using the Newcrom R1 HPLC column, this compound was analyzed under varying conditions to determine its efficacy in separating complex mixtures. The results demonstrated that the compound could be effectively isolated from impurities, highlighting its utility in pharmaceutical formulations .
Case Study 2: Pharmacokinetic Studies
Another research effort examined the pharmacokinetics of related compounds in animal models. The findings suggested that compounds with similar structures could have significant absorption rates and bioavailability, which are critical factors for drug development .
Mechanism of Action
The mechanism of action of Ethyl 2-((2-((methylsulphonyl)amino)benzoyl)amino)benzoate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of protein synthesis or interference with cell signaling mechanisms .
Comparison with Similar Compounds
Ethyl 2-Methoxybenzoate (CAS 7335-26-4)
- Structure : Simpler ester with a methoxy substituent at the 2-position of the benzoate ring.
- Molecular Weight : 180.20 g/mol (vs. higher for the target compound due to additional substituents) .
- Functional Groups: Methoxy and ester groups (lacks sulfonamide or benzoyl-amino linkages).
- Applications : Used as a flavor/fragrance agent, regulated under JECFA/FCC standards for food additives .
- Key Difference: The absence of sulfonamide and benzoyl-amino groups limits its bioactivity compared to the target compound.
Sulfonylurea Herbicides (e.g., Chlorimuron Ethyl Ester)
- Structure : Features a sulfonylurea bridge connecting a pyrimidine/triazine heterocycle to the benzoate ester (e.g., chlorimuron ethyl ester: pyrimidine with chloro and methoxy groups) .
- Functional Groups : Sulfonylurea, heterocycle, and ester.
- Applications : Inhibit acetolactate synthase (ALS) in plants, acting as potent herbicides .
- Comparison: The target compound replaces the sulfonylurea-heterocycle system with a methylsulphonylamino-benzoyl group, likely altering its mechanism of action. Sulfonylureas exhibit higher herbicidal activity due to ALS inhibition, whereas the target compound’s bioactivity remains unspecified .
Pharmaceutical Impurities (e.g., Imp. F(EP))
- Structure: Includes benzoyl and trifluoromethylphenyl groups (e.g., Imp. F(EP): 2-[benzoyl(...trifluoromethylphenyl)amino]ethyl benzoate) .
- Functional Groups : Trifluoromethyl, benzamide, and ester.
- Applications : Byproducts in drug synthesis (e.g., antihistamines or CNS agents).
- Comparison: The target compound lacks trifluoromethyl groups but shares benzoate and benzoyl-amino motifs. Trifluoromethyl groups enhance lipophilicity and metabolic resistance, whereas methylsulphonyl groups may improve solubility and binding specificity .
Structural and Functional Group Analysis
Table 1: Key Properties of Ethyl 2-((2-((methylsulphonyl)amino)benzoyl)amino)benzoate and Analogs
| Compound | Molecular Weight* | Key Functional Groups | Applications |
|---|---|---|---|
| Ethyl 2-((2-((methylsulphonyl)amino)... | ~375.4 (estimated) | Methylsulphonyl, benzoyl-amino, ester | Potential agrochemical/pharmaceutical |
| Ethyl 2-methoxybenzoate | 180.20 | Methoxy, ester | Food additive (flavor) |
| Chlorimuron ethyl ester | 414.8 | Sulfonylurea, pyrimidine, ester | Herbicide |
| Imp. F(EP) (pharmaceutical impurity) | ~450 (estimated) | Trifluoromethyl, benzamide, ester | Drug synthesis intermediate |
*Molecular weights for the target compound and Imp. F(EP) are estimated based on structural analogs.
Research Findings and Implications
- Bioactivity: Sulfonylurea herbicides (e.g., metsulfuron methyl ester) rely on ALS inhibition, while the target compound’s methylsulphonylamino group may target different enzymes or receptors .
- Solubility : The ester group in all compounds enhances lipid solubility, but methylsulphonyl and trifluoromethyl substituents modulate polarity and bioavailability .
- Safety : While sulfonylureas require careful handling due to herbicidal activity, ethyl 2-methoxybenzoate is generally recognized as safe for food use .
Biological Activity
Ethyl 2-((2-((methylsulphonyl)amino)benzoyl)amino)benzoate, a compound with the CAS number 89369-45-9, has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores its biological activity, synthesis, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N2O5S |
| Molecular Weight | 362.401 g/mol |
| LogP | 2.86 |
| InChI Key | MHDUPYHBAPIONE-UHFFFAOYSA-N |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In particular, it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Studies and Research Findings
-
Antibacterial Efficacy :
- A study demonstrated that this compound showed significant antibacterial activity against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM . The mechanism of action involves the inhibition of protein synthesis pathways, leading to reduced nucleic acid and peptidoglycan production .
-
Biofilm Inhibition :
- The compound exhibited moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum biofilm inhibitory concentrations (MBICs) reported between 62.216 and 124.432 μg/mL . This suggests its potential utility in treating infections characterized by biofilm formation.
- Comparative Analysis :
Synthesis and Pharmacological Applications
The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound can be analyzed using reverse phase high-performance liquid chromatography (RP-HPLC), which is effective for isolating impurities and assessing pharmacokinetics .
Table: Synthesis Overview
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 2-((2-((methylsulphonyl)amino)benzoyl)amino)benzoate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via sequential functionalization. First, introduce the methylsulfonylamino group to the benzoyl moiety using methylsulfonamide under basic conditions (e.g., NaH in THF). Subsequent coupling with ethyl 2-aminobenzoate via amide bond formation is achieved using coupling agents like EDCI/HOBt or benzoyl chloride in anhydrous THF. Optimize yields by controlling stoichiometry (1.2–1.5 equivalents of benzoylating agent) and reaction time (12–24 hours at room temperature). Purification typically involves flash chromatography (cyclohexane/EtOAc gradients) .
Q. How is the structural characterization of this compound performed, and what key spectral markers should researchers prioritize?
- Methodology : Use ¹H NMR to identify the methylsulfonyl group (singlet at δ ~3.60 ppm for -SO₂CH₃) and ester protons (triplet/q for -OCH₂CH₃ at δ ~1.25–4.25 ppm). ¹³C NMR confirms the carbonyl groups (ester at ~165–170 ppm, amide at ~165–169 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺) with an error margin <5 ppm. For example, a derivative in showed a calculated [M+H]⁺ of 518.02730, matching experimental data .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during characterization, particularly for regiochemical ambiguities?
- Methodology : Discrepancies in NMR assignments (e.g., overlapping aromatic protons) can be addressed via 2D NMR (COSY, HSQC) to correlate protons and carbons. For example, in , HSQC confirmed the connectivity of the benzoyl and sulfonamide groups. Additionally, isotopic labeling or computational modeling (DFT calculations) can verify electronic environments of ambiguous peaks .
Q. What strategies mitigate unexpected reaction pathways, such as cyclization or sulfonamide decomposition?
- Methodology : To suppress cyclization (e.g., forming benzothiazoles), avoid excess base (e.g., NaH) and control reaction temperature (<25°C). For sulfonamide stability, use anhydrous solvents (e.g., THF) and inert atmospheres. If decomposition occurs, monitor intermediates via TLC and quench reactions at 50–70% conversion before side reactions dominate .
Q. How can this compound serve as a building block for bioactive derivatives, and what functionalization sites are most reactive?
- Methodology : The ester group (-COOEt) can be hydrolyzed to a carboxylic acid for further coupling. The methylsulfonylamino (-NHSO₂CH₃) and benzamide (-NHCO-) groups are amenable to nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura). Derivatives in demonstrated potential as enzyme inhibitors or ligands by modifying the benzoyl or sulfonamide moieties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
